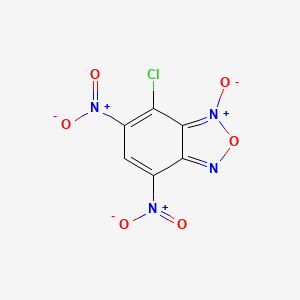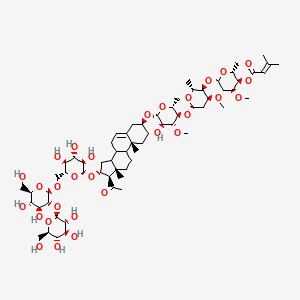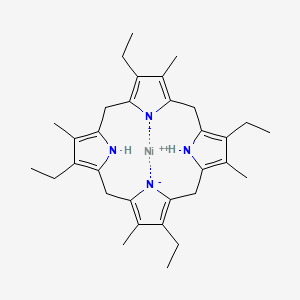
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is a complex organometallic compound It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a nickel salt. The reaction is usually carried out in an organic solvent under inert conditions to prevent oxidation. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nickel-porphyrin complexes.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the nickel-porphyrin complex.
Substitution: The compound can undergo substitution reactions where ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) porphyrin complexes, while reduction can yield nickel(I) or nickel(0) complexes .
科学研究应用
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain metalloenzymes.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices
作用机制
The mechanism by which Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
相似化合物的比较
Similar Compounds
- Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Copper(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Iron(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
Uniqueness
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is unique due to its specific coordination chemistry and the ability of nickel to exist in multiple oxidation states. This versatility makes it particularly useful in catalysis and materials science .
属性
分子式 |
C32H42N4Ni |
|---|---|
分子量 |
541.4 g/mol |
IUPAC 名称 |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C32H42N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h33,36H,9-16H2,1-8H3;/q-2;+2 |
InChI 键 |
WHHRVJHSIGRTBE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2CC3=C(C(=C([N-]3)CC4=C(C(=C(N4)CC5=C(C(=C([N-]5)CC(=C1C)N2)CC)C)CC)C)CC)C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


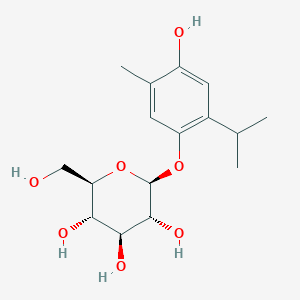
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
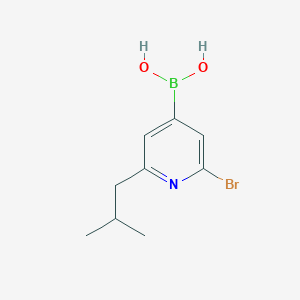

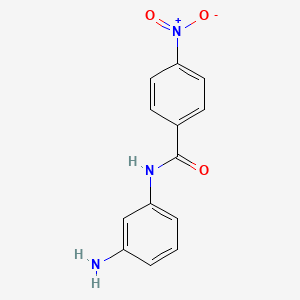

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
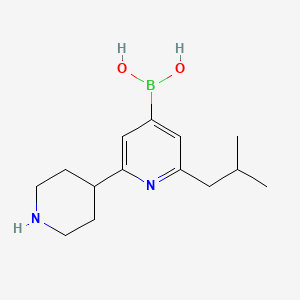
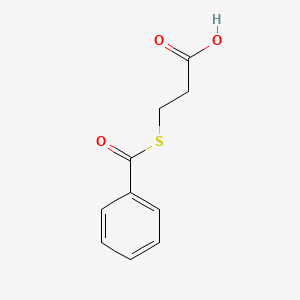
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)

